molecular formula C13H16BrNO B5518206 2-bromo-N-cyclohexylbenzamide

2-bromo-N-cyclohexylbenzamide

Cat. No. B5518206
M. Wt: 282.18 g/mol
InChI Key: KBGIFYWNZXHYIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-bromo-N-cyclohexylbenzamide often involves coupling reactions and cyclization processes. For instance, the coupling of 2-bromobenzamides and terminal alkynes catalyzed by CuI/L-proline leads to substituted isoindolin-1-ones, demonstrating the versatility of bromobenzamides in synthesis (Li et al., 2009). Moreover, the regioselective oxy-cyclization of 2-alkynylbenzamide exemplifies the synthesis of complex structures like isobenzofuran derivatives (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-bromo-N-cyclohexylbenzamide is often elucidated using X-ray crystallography. For example, N-Cyclohexyl-2-nitrobenzamide's structure was determined, revealing its crystallization in the monoclinic space group and highlighting the importance of N–H⋯O hydrogen bonds in its stability (Saeed et al., 2010).

Chemical Reactions and Properties

2-bromo-N-cyclohexylbenzamide can undergo various chemical reactions, leveraging its bromo and amide functional groups. For instance, palladium-catalyzed direct arylation utilizes bromobenzamides for C–H bond activation, demonstrating the chemical reactivity of such compounds (Chen et al., 2013).

Physical Properties Analysis

The physical properties of 2-bromo-N-cyclohexylbenzamide derivatives, such as solubility, melting point, and crystal structure, can be significant for their application in synthesis and material science. These properties are often determined through empirical studies and crystallographic analysis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the utility of 2-bromo-N-cyclohexylbenzamide in chemical synthesis and as a functional material. Studies like cobalt-catalyzed cyclization of 2-bromobenzamides show innovative routes to synthesize complex molecules (Aman et al., 2021).

Scientific Research Applications

1. Synthesis and Material Applications

2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-bromo-N-cyclohexylbenzamide, have been extensively used in the synthesis of various compounds with potential biological, medicinal, and material applications. This review focuses on the advancements in bromovinyl aldehyde chemistry, particularly in the context of palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017).

2. Chemistry and Pharmacology of Synthetic Opioids

The search for synthetic opioids as alternatives to opium-based derivatives has led to the exploration of compounds like 2-bromo-N-cyclohexylbenzamide. These efforts aim to identify compounds with a more favorable side-effect profile, including reduced dependence and abuse liability. Such research has provided a rich source of information on new drug candidates (Sharma et al., 2018).

3. Catalysis in Organic Synthesis

2-bromo-N-cyclohexylbenzamide derivatives have been used in palladium-catalyzed direct arylation processes. This approach allows the successful arylation of heteroarenes, contributing to advancements in organic synthesis and the development of various structurally diverse compounds (Chen et al., 2013).

4. Development of Bioactive Compounds

The synthesis of bioactive compounds like quinazolin-4(3H)-ones involves the use of 2-bromo-N-cyclohexylbenzamide derivatives. These compounds have been synthesized using various catalysts and conditions, offering potential applications in medicinal chemistry and drug development (Davoodnia et al., 2010).

5. Synthesis of Heterocyclic Compounds

2-bromo-N-cyclohexylbenzamide and its derivatives have been utilized in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. These compounds often exhibit a range of biological activities, making them valuable in the discovery of new therapeutic agents (Mehta, 2013).

properties

IUPAC Name

2-bromo-N-cyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGIFYWNZXHYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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